molecular formula C8H15NO6 B12402809 N-Acetyl-D-mannosamine-18O

N-Acetyl-D-mannosamine-18O

Cat. No.: B12402809
M. Wt: 223.21 g/mol
InChI Key: MBLBDJOUHNCFQT-JTQQRYAJSA-N
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Description

N-Acetyl-D-mannosamine-18O is a derivative of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. It is a stable, naturally occurring compound and serves as a precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids . The compound is particularly significant in the field of biochemistry and molecular biology due to its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

N-Acetyl-D-mannosamine is industrially produced in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-Acetylglucosamine to N-Acetyl-D-mannosamine .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: N-Acetyl-D-mannosamine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of N-Acetyl-D-mannosamine, such as N-Acetylneuraminic acid and other sialic acids .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A precursor in the biosynthesis of N-Acetyl-D-mannosamine.

    N-Acetylneuraminic Acid: A sialic acid derivative formed from N-Acetyl-D-mannosamine.

    N-Acetylgalactosamine: Another hexosamine monosaccharide with similar properties.

Uniqueness

N-Acetyl-D-mannosamine-18O is unique due to its specific role as a precursor in the biosynthesis of sialic acids. Its stable nature and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

223.21 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i12+2

InChI Key

MBLBDJOUHNCFQT-JTQQRYAJSA-N

Isomeric SMILES

CC(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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